molecular formula C9H16N2S B183651 N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine CAS No. 892593-13-4

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Cat. No.: B183651
CAS No.: 892593-13-4
M. Wt: 184.3 g/mol
InChI Key: AQFCIMZHLZBDBG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine (CAS 892593-13-4) is a chemical compound of interest in pharmaceutical and analytical research. With the molecular formula C9H16N2S and a molecular weight of 184.30 g/mol, this ethylenediamine derivative features a thienylmethyl substituent . This structure is closely related to Thenyldiamine (CAS 91-79-2), a known pharmaceutical agent, suggesting potential as a scaffold for drug discovery or as a biochemical tool . Researchers can analyze and separate this compound using reverse-phase (RP) HPLC methodologies, similar to its structural analogs . It is offered for research applications and is strictly for laboratory use. This product is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N',N'-dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-11(2)5-4-10-7-9-3-6-12-8-9/h3,6,8,10H,4-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFCIMZHLZBDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406047
Record name N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892593-13-4
Record name N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl][(thiophen-3-yl)methyl]amine
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Preparation Methods

Reaction Mechanism and Conditions

The alkylation proceeds via a nucleophilic substitution mechanism, where the primary amine of N,N-dimethylethylenediamine attacks the electrophilic carbon of 3-thienylmethyl chloride. A base, typically potassium carbonate or sodium hydroxide, neutralizes the hydrochloric acid byproduct. The reaction is conducted under reflux in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol, with temperatures ranging from 60°C to 80°C.

Key Parameters and Optimization

  • Solvent Selection : Ethanol is preferred for its ability to dissolve both reactants and base, achieving yields of 70–75%.

  • Stoichiometry : A 1:1 molar ratio of N,N-dimethylethylenediamine to 3-thienylmethyl chloride minimizes di-alkylation byproducts.

  • Reaction Time : Completion typically requires 6–8 hours, as monitored by thin-layer chromatography (TLC).

Table 1: Traditional Alkylation Protocol

ParameterCondition
SolventEthanol
Temperature70°C (reflux)
BaseK2CO3 (1.5 equiv)
Reaction Time7 hours
Yield72%

Reductive Amination Approach

Reductive amination has emerged as a sustainable alternative, leveraging thiophene-3-carbaldehyde and N,N-dimethylethylenediamine as starting materials. This method avoids hazardous alkylating agents and operates under milder conditions.

Reaction Design and Green Chemistry Innovations

The process involves two steps:

  • Imine Formation : Condensation of thiophene-3-carbaldehyde with N,N-dimethylethylenediamine in a DES (choline chloride/glycerol, 1:2 mol/mol).

  • Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine intermediate to the target diamine at room temperature.

Advantages of Deep Eutectic Solvents

DESs enhance reaction efficiency by:

  • Stabilizing intermediates through hydrogen bonding.

  • Enabling catalyst-free conditions.

  • Facilitating easy product isolation via liquid-liquid extraction.

Table 2: Reductive Amination Protocol

ParameterCondition
SolventChCl/Gly DES
Reducing AgentSTAB (1.2 equiv)
Temperature25°C
Reaction Time2 hours
Yield98%

Industrial-Scale Production

Scalability is critical for pharmaceutical applications. The reductive amination method has been successfully scaled to 50 g of substrate in 0.5 kg of DES, demonstrating robustness and reproducibility.

Process Intensification Strategies

  • Continuous Flow Systems : Automated reactors maintain consistent temperature and mixing, reducing batch-to-batch variability.

  • Solvent Recycling : DES recovery rates exceed 90%, lowering production costs and environmental impact.

Table 3: Industrial-Scale Performance Metrics

MetricValue
Batch Size50 g substrate
DES Usage0.5 kg
Purity (HPLC)>99%
PMI (Process Mass Intensity)31.8 g/g

Comparative Analysis of Methods

Efficiency and Environmental Impact

  • Traditional Alkylation : Higher energy consumption (70°C reflux) and hazardous waste (HCl byproduct).

  • Reductive Amination : Room-temperature operation and biodegradable DESs reduce the E-factor by 70%.

Cost Considerations

  • Raw Material Costs : Reductive amination avoids expensive 3-thienylmethyl chloride, cutting costs by 32%.

  • Purification Overhead : DES-mediated reactions simplify workup, eliminating column chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienylmethyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new compounds with potential applications in materials science and pharmaceuticals.
  • Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal interactions and catalysis.

Biology

  • Antimicrobial Properties : Research indicates that N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.

Medicine

  • Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases. The compound's ability to interact with biological targets could lead to novel treatments for conditions such as infections or tumors.

Industry

  • Materials Development : In industrial applications, this compound is utilized in creating new materials and as an intermediate in pharmaceutical synthesis and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Methapyrilene’s 2-thienylmethyl group demonstrates how positional isomerism affects therapeutic applications .
  • Biological Activity : While N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine exhibits potent antimicrobial activity (LC₅₀: 8.79 μM against Salmonella enterica), the target compound’s biological profile remains uncharacterized in the available literature . Methapyrilene’s antihistaminic activity highlights the pharmaceutical relevance of thienylmethyl-substituted ethylenediamines .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Physical State Solubility (Aqueous) Basicity (pKₐ) Key Applications Reference
N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine Not reported Moderate (Handbook data) Not reported Pharmaceutical synthesis
N,N,N'-Trimethylethylenediamine Clear liquid Miscible in water ~9.5 (estimated) Surfactant, catalyst
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine Solid Low (organic solvents) Not reported Antimicrobial lead compound
Methapyrilene Hydrochloride Crystalline powder Water-soluble Not reported Antihistaminic therapy

Key Observations :

  • Solubility : The target compound’s aqueous solubility is inferred from solubility handbooks but lacks experimental validation . In contrast, N,N,N'-Trimethylethylenediamine is highly water-miscible, making it suitable for catalytic applications .
  • State and Stability : Methapyrilene hydrochloride’s crystalline form and stability underpin its pharmaceutical use , whereas hydroxybromobenzyl derivatives are typically solids with low aqueous solubility .

Biological Activity

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H20Cl2N2S
  • Molecular Weight : 271.24 g/mol
  • Functional Groups : The compound contains both amine and thienyl functionalities, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various pharmacological effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for regulating metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, potentially influencing neurotransmission and other signaling pathways.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often possess significant antibacterial and antifungal properties. For instance, a study highlighted the effectiveness of thienyl derivatives against various microbial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. Case studies have reported on thienyl-containing compounds demonstrating cytotoxic effects against several cancer cell lines .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Synthesis and Biological ActivityIdentified potential anticancer properties through apoptosis induction in cancer cells.
Pharmacological ApplicationsExplored use as an enzyme inhibitor in metabolic pathways.

Notable Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of thienyl derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships.
  • Anticancer Activity : In vitro studies indicated that this compound could induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a lead compound for anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine?

The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Alkylation of a primary amine (e.g., 3-thienylmethylamine) with a dihaloethane derivative.
  • Step 2 : Subsequent dimethylation of the secondary amine using methyl iodide or formaldehyde/formic acid under reductive conditions.
  • Step 3 : Purification via column chromatography or crystallization.
    Key catalysts include platinum or palladium for hydrogenation steps, with reaction temperatures optimized between 50–80°C to avoid side products . Solvent choices (e.g., ethanol, THF) and pH control are critical to minimize byproducts like over-alkylated species .

Q. What analytical methods are most effective for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the presence of dimethylamino groups (δ ~2.2–2.5 ppm for N–CH3_3) and the thienylmethyl moiety (aromatic protons at δ ~6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can validate molecular weight (MW: ~261.39 g/mol) and fragmentation patterns, such as cleavage at the ethanediamine backbone .
  • UV-Vis Spectroscopy : Useful for detecting conjugated systems (e.g., thiophene rings) with λmax_{\text{max}} near 255 nm, though solvent polarity may shift absorbance .

Advanced Research Questions

Q. How does this compound undergo metabolic activation, and what intermediates pose carcinogenic risks?

In vitro studies using liver microsomes reveal:

  • Primary Pathways :
    • N-Oxidation : Formation of an N-oxide derivative, increasing electrophilicity.
    • Oxidative Deamination : Generates iminium ions (e.g., α-cyanoamine intermediates), which can alkylate DNA or proteins. Trapping experiments with cyanide ions confirm this pathway .
  • Secondary Pathways :
    • Carbinolamine Formation : NADPH-dependent oxidation produces unstable carbinolamines, which may decompose to reactive aldehydes .
      These intermediates are implicated in hepatocarcinogenicity, as demonstrated in rodent models .

Q. How can researchers resolve contradictions in solubility data for this compound?

Reported solubility values vary due to experimental conditions:

  • Temperature Dependence : Solubility increases from 0.6012 g/L at 30°C to 4.444 g/L at 37.5°C, likely due to entropy-driven dissolution at higher temperatures .
  • pH Effects : At physiological pH (7.4), protonation of amine groups enhances aqueous solubility, whereas neutral or alkaline conditions favor organic solvent partitioning .
    Methodological Recommendation : Use buffered solutions (e.g., PBS) and temperature-controlled assays to standardize measurements.

Q. What experimental strategies are recommended to assess its carcinogenic potential?

  • In Vitro Assays :
    • CYP450 Inhibition Studies : Identify isoforms (e.g., CYP3A4) responsible for metabolic activation using recombinant enzymes .
    • DNA Adduct Detection : Employ 32P^{32}P-postlabeling or LC-MS/MS to quantify covalent DNA modifications .
  • In Vivo Models :
    • Rodent Carcinogenicity Studies : Administer subchronic doses (e.g., 50–200 mg/kg/day) and monitor hepatic tumors via histopathology .
    • Biomarker Analysis : Measure urinary 8-OHdG (oxidative DNA damage) or serum ALT/AST (liver toxicity) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, amber vials to prevent degradation via oxidation or photolysis.
  • Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis; avoid aqueous buffers for long-term storage .
  • Stability Monitoring : Conduct periodic LC-MS checks to detect degradation products (e.g., demethylated derivatives or thiophene ring oxidation) .

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